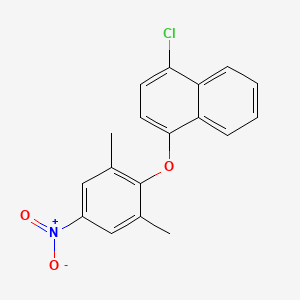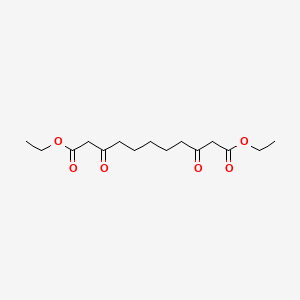
Diethyl 3,9-dioxoundecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,9-dioxoundecanedioate is a chemical compound with the molecular formula C14H22O6. It is known for its unique structure, which includes two ester groups and a dioxo functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,9-dioxoundecanedioate typically involves the esterification of a dicarboxylic acid with ethanol. One common method includes the reaction of 3,9-dioxoundecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,9-dioxoundecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3,9-dioxoundecanedioic acid.
Reduction: Formation of diols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Diethyl 3,9-dioxoundecanedioate has several applications in scientific research:
Polymer Chemistry: It serves as a monomer for the synthesis of polyesters and polyamides.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research explores its potential as a building block for bioactive compounds and drug delivery systems.
Mecanismo De Acción
The mechanism of action of diethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release active carboxylic acids, which can interact with cellular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,9-diaza-4,8-dioxoundecanedioate: Similar in structure but contains nitrogen atoms.
Diethyl 3,9-dioxononadecanedioate: Similar but with a longer carbon chain.
Uniqueness
Diethyl 3,9-dioxoundecanedioate is unique due to its specific dioxo functionality and ester groups, which provide distinct reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
91743-83-8 |
|---|---|
Fórmula molecular |
C15H24O6 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
diethyl 3,9-dioxoundecanedioate |
InChI |
InChI=1S/C15H24O6/c1-3-20-14(18)10-12(16)8-6-5-7-9-13(17)11-15(19)21-4-2/h3-11H2,1-2H3 |
Clave InChI |
URRSDGPHLLCILE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCCCCC(=O)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


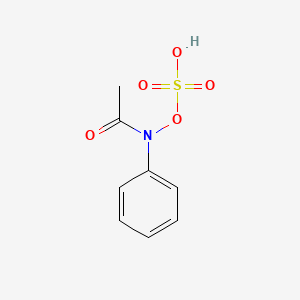
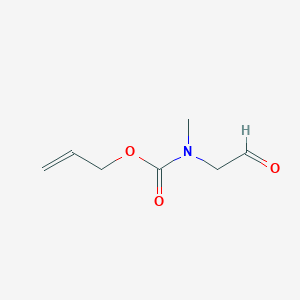
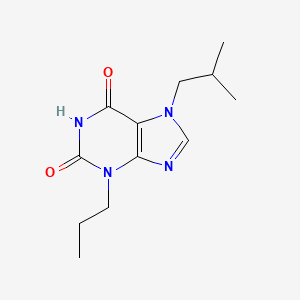
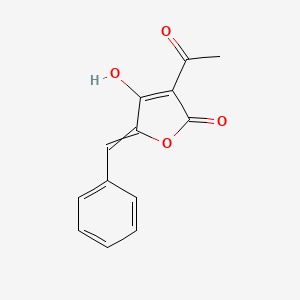
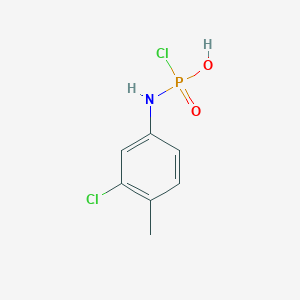
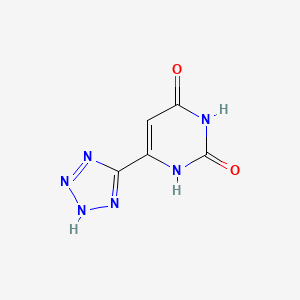
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)

![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
